Riboflavin Solubilization: A Functionally Unique Application Not Shared by N-Alkyl Gallamides
Gallic acid ethanolamide was specifically developed and demonstrated by Haas and Zentner (1954) as an effective solubilizer for riboflavin (vitamin B2), a sparingly water-soluble vitamin (aqueous solubility ~0.065–0.12 g/L at 25°C) [1]. While the parent compound gallic acid, when formulated as its sodium salt at 10% w/v and pH 6, was shown in patent literature (US 2,407,624) to dissolve approximately 14 mg riboflavin per 10 mL solution [2], gallic acid ethanolamide was advanced as a distinct molecular entity for this purpose, with the ethanolamide functionality rationally designed to optimize solubilization efficiency [1]. This riboflavin solubilization application has not been reported for any other N-alkyl gallamide derivative (N-methyl, N-ethyl, N-butyl, N-hexyl) in the published literature [3].
| Evidence Dimension | Riboflavin solubilization capability in aqueous systems |
|---|---|
| Target Compound Data | Demonstrated utility as riboflavin solubilizer; specifically prepared and evaluated for this function (Haas & Zentner, 1954) [1] |
| Comparator Or Baseline | Gallic acid (sodium salt, 10% solution): dissolves ~14 mg riboflavin per 10 mL [2]; N-methyl, N-ethyl, N-butyl, N-hexyl gallamides: no riboflavin solubilization data reported [3] |
| Quantified Difference | Qualitative functional differentiation: gallic acid ethanolamide is the only N-substituted gallamide documented for riboflavin solubilization; quantitative solubilization enhancement relative to riboflavin alone is context-dependent but functionally meaningful for formulation applications |
| Conditions | Aqueous riboflavin formulations; Haas & Zentner (1954) original experimental system |
Why This Matters
For procurement decisions involving pharmaceutical formulation or vitamin delivery research, this compound provides a documented solubilization function that is absent from all other commercially available N-alkyl gallamide analogs, making it the only rational choice when riboflavin solubility enhancement is the experimental objective.
- [1] Haas, G. J.; Zentner, M. R. Gallic Acid Ethanolamide (N-(β-Hydroxyethyl)-3,4,5-trihydroxybenzoic Acid Amide). J. Am. Pharm. Assoc. (Sci. Ed.) 1954, 43 (10), 635–636. DOI: 10.1002/jps.3030431019. View Source
- [2] Hoffer, M.; Alther, R. Aqueous Solution of Riboflavin. U.S. Patent 2,407,624, September 17, 1946. View Source
- [3] Chan, J. O. T.; Arsianti, A.; et al. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT-116 Cells. Orient. J. Chem. 2018, 34 (3), 1509–1514. DOI: 10.13005/ojc/340345. (No riboflavin solubilization data for N-alkyl gallamides.) View Source
